molecular formula C21H18N4O5S2 B3749891 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B3749891
M. Wt: 470.5 g/mol
InChI Key: LOFQNJUFPNXSHY-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound that features both isoindole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole and thiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • 1-(4-Chloro-1,3-dihydro-1,3-dioxo-2H-isoindole-2-yl)cyclohexanecarboxamide

Uniqueness

What sets 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide apart is its dual functionality, combining the properties of both isoindole and thiazole rings. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S2/c26-18(6-3-12-25-19(27)16-4-1-2-5-17(16)20(25)28)23-14-7-9-15(10-8-14)32(29,30)24-21-22-11-13-31-21/h1-2,4-5,7-11,13H,3,6,12H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQNJUFPNXSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

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